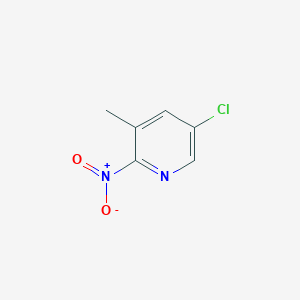

5-氯-3-甲基-2-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-3-methyl-2-nitropyridine is a light-yellow to brown powder or crystals . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular formula of 5-Chloro-3-methyl-2-nitropyridine is C6H5ClN2O2 . The InChI code is 1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 and the InChI key is JQKDQMHAQKONAB-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

5-Chloro-3-methyl-2-nitropyridine is a solid at room temperature . It has a molecular weight of 172.57 g/mol .科学研究应用

有机化合物的合成

5-氯-3-甲基-2-硝基吡啶是复杂有机分子合成中的一个重要中间体。例如,它的反应性已被用于通过钯催化的交叉偶联反应合成 3-氨基吡啶衍生物。这些衍生物由于其生物活性而在药物化学中具有潜在的应用 (Niu, Li, Doyle, & Chen, 1998)。此外,该化合物的改性已导致潜在抗癌剂的开发,展示了 5-氯-3-甲基-2-硝基吡啶在药物发现过程中的效用 (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

分子电子学

研究还探索了硝基吡啶衍生物在分子电子学中的应用。一项研究证明了与 5-氯-3-甲基-2-硝基吡啶相关的 3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶分子表现出电荷诱导构象转换和整流行为的能力,表明其作为可编程分子二极管的潜力 (Derosa, Guda, & Seminario, 2003)。这突出了硝基吡啶衍生物在开发纳电子器件中的作用。

材料科学

在材料科学中,5-氯-3-甲基-2-硝基吡啶的衍生物已被用于设计非中心对称晶体,用于非线性光学。这些材料的设计结合了矿物和有机组分,以增强光学极化率和抗损伤性等特性。一个例子是合成 2-氨基-5-硝基吡啶二氢一磷酸,这证明了该方法在创建具有改进的二次谐波产生效率的材料中的有效性 (Masse & Zyss, 1991).

光谱和结构分析

最后,硝基吡啶衍生物的光谱和结构分析有助于更深入地了解它们的物理和化学性质。对氯硝基吡啶的结构、振动、电子和 NBO 分析的研究提供了对其分子稳定性、电子性质和反应性的见解。这些研究对于新化合物和材料的合理设计至关重要 (Velraj, Soundharam, & Sridevi, 2015)。

安全和危害

When handling 5-Chloro-3-methyl-2-nitropyridine, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

5-Chloro-3-methyl-2-nitropyridine is a chemical compound that is often used in laboratory settings for the synthesis of various substances It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action, efficacy, and stability of 5-Chloro-3-methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it is used are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

属性

IUPAC Name |

5-chloro-3-methyl-2-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKDQMHAQKONAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methyl-2-nitropyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)